molecular formula C13H21F2NO3 B6616957 tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1373028-95-5

tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B6616957
CAS No.: 1373028-95-5
M. Wt: 277.31 g/mol
InChI Key: YRAMMFIWBVNNFQ-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.2.1]octane scaffold. This compound is distinguished by the presence of two fluorine atoms at the 8-position and a hydroxymethyl group at the 1-position, with a tert-butyl carbamate protecting the amine. The fluorination at the 8-position enhances lipophilicity and metabolic stability, while the hydroxymethyl group provides a handle for further functionalization.

Properties

IUPAC Name

tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-6-9-4-5-12(7-16,8-17)13(9,14)15/h9,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAMMFIWBVNNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula MW CAS Number Key Differences
tert-Butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 8,8-difluoro; 1-hydroxymethyl C₁₃H₂₁F₂NO₃ ~277.32* Not provided Reference compound for comparison.
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1-hydroxymethyl (no fluorine) C₁₃H₂₃NO₃ 241.33 1781376-36-0 Lacks fluorination; lower lipophilicity and metabolic stability.
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 8-(2-aminoethyl) C₁₄H₂₆N₂O₂ 254.37 1341038-78-5 Aminoethyl group enhances basicity; potential for ionic interactions.
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 6-hydroxy; 3-oxo C₁₂H₁₉NO₄ 241.28 2166677-03-6 Oxo group introduces polarity; hydroxy at 6-position alters hydrogen bonding.
rel-(1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-hydroxymethyl; [3.1.0] bicyclo system C₁₁H₁₉NO₃ 213.28 419572-18-2 Smaller bicyclo system ([3.1.0] vs. [3.2.1]); altered ring strain and reactivity.
tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-exo-hydroxy C₁₂H₂₁NO₃ 227.30 Not provided Hydroxy at 3-position; stereochemistry impacts target binding.

*Estimated molecular weight based on structure.

Structural and Functional Differences

Fluorination Effects: The 8,8-difluoro substitution in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like the 1-hydroxymethyl derivative (CAS 1781376-36-0) . Fluorinated analogs are often prioritized in drug design for enhanced metabolic stability and membrane permeability.

Hydroxymethyl vs. Aminoethyl: The hydroxymethyl group at the 1-position (target compound) provides a site for oxidation or conjugation, whereas the 8-(2-aminoethyl) analog (CAS 1341038-78-5) offers a primary amine for amide bond formation or salt bridges in target binding .

Polarity and Hydrogen Bonding :

  • The 3-oxo and 6-hydroxy groups in CAS 2166677-03-6 increase polarity, making it less suitable for blood-brain barrier penetration but useful in hydrophilic interactions .

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